molecular formula C9H13N B1590073 2,6-Dimethylbenzylamine CAS No. 74788-82-2

2,6-Dimethylbenzylamine

Cat. No. B1590073
CAS RN: 74788-82-2
M. Wt: 135.21 g/mol
InChI Key: ZFDBHFFKSQCNML-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzylamine is an organic compound with the molecular formula C9H13N . It is also known by its IUPAC name, (2,6-dimethylphenyl)methanamine . The compound is used as an intermediate in the synthesis of flavin derivatives for therapeutic use as anti-infective agents .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzylamine consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group . The average mass of the molecule is 135.206 Da and the monoisotopic mass is 135.104797 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethylbenzylamine are not detailed in the search results, it’s worth noting that similar compounds like N,N-Dimethylbenzylamine undergo reactions such as directed ortho metalation with butyl lithium .


Physical And Chemical Properties Analysis

2,6-Dimethylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 227.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 44.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.0±3.0 cm3 .

Scientific Research Applications

General Use in Polyurethane Foams and Epoxy Resins

  • Application Summary: 2,6-Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
  • Results or Outcomes: The use of 2,6-Dimethylbenzylamine as a catalyst can help to control the reaction and improve the properties of the final foam or resin product .

Use in the Synthesis of Metal-Organic Frameworks (MOFs)

  • Application Summary: A specific application of 2,6-Dimethylbenzylamine is in the synthesis of zinc-based MOFs . These MOFs can function as materials for reversible dye adsorption and as heterogeneous catalysts for the Biginelli reaction .
  • Methods of Application: The MOFs are synthesized using a mixed ligand strategy . The exact procedures and parameters would depend on the specific MOF being synthesized.
  • Results or Outcomes: The synthesized MOFs have been shown to be effective in adsorbing both cationic and anionic dye molecules . They have also been used as efficient catalysts for the Biginelli reaction .

Electrochemical Oxidation

  • Application Summary: 2,6-Dimethylbenzylamine can be used in the electrochemical oxidation of amines . This process is an essential alternative to conventional chemical transformations and provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
  • Results or Outcomes: The electrochemical oxidation of 2,6-Dimethylbenzylamine can lead to the formation of various chemically useful molecules .

Safety And Hazards

2,6-Dimethylbenzylamine is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It is also harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDBHFFKSQCNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504685
Record name 1-(2,6-Dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzylamine

CAS RN

74788-82-2
Record name 1-(2,6-Dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethylbenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(2,6-Dimethylbenzyl)phthalimide (Step B, 7.77 g, 29.3 mmol) in ethanol (80 ml) was added hydrazine monohydrate (2.16 ml, 44.52 mmol) and the reaction mixture was refluxed for 3.5 hours. To this reaction mixture was added c HCl to bring pH to 1 and refluxing continued for another 3.5 hours, water was added and reaction mixture was filtered, the filtrate was concentrated and pH was adjusted to 10 with 2 N NaOH. The residue was taken in methylene chloride and washed with brine, dried over Na2SO4, filtered and concentrated to give an oil which was used without further purification.
Name
N-(2,6-Dimethylbenzyl)phthalimide
Quantity
7.77 g
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reactant
Reaction Step One
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2.16 mL
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Quantity
80 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

The preparation of 2,6-dimethyl DL-phenylalanines is disclosed by R. R. Herr, T. Enkoji & J. P. Dailey, J. Amer. Chem. Soc., 79, 4229(1957). The method involves the conversion of 2,6-dimethyl aniline into its diazonium salt, followed by treatment with potassium cyanide and cuprous cyanide to produce 2,6-dimethylbenzonitrile. The benzonitrile is reduced with lithium aluminum hydride to provide 2,6-dimethylbenzylamine, which is reacted with excess methyl iodide producing 2,6dimethylbenzyltrimethylammonium iodide. The trimethylammonium group is displaced with diethyl-2acetamidomalonate to form the amido diester, which is subsequently acidolysed to form the racemic mixture of 2,6-dimethylphenylalanine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
B Yang, H Fu, J Yuan, S Wen, C Wang… - Asian Journal of …, 2021 - Wiley Online Library
An asymmetric reductive amination of aryl N‐heteroaryl ketones with Benzyl Amines has been realized via one‐pot two‐step process, using p‐toluenesulfonic acid and chiral iridium …
Number of citations: 4 onlinelibrary.wiley.com
RR Herr, T Enkoji, JP Dailey - Journal of the American Chemical …, 1957 - ACS Publications
A number of methyl-substituted phenylalanines and the corresponding diethyl acetamidomalonate intermediates have been prepared. Theamino acids were evaluated as …
Number of citations: 22 pubs.acs.org
AL Green, GL Willey - Journal of Pharmacy and Pharmacology, 1969 - Wiley Online Library
Twenty‐eight phenylalkylureas with alkyl, hydroxy, methoxy or chloro‐substituents in the aryl ring have been synthesized and tested for central depressant and muscle relaxant …
Number of citations: 1 onlinelibrary.wiley.com
JC Fox, RE Gilligan, AK Pitts, HR Bennett… - Chemical Science, 2016 - pubs.rsc.org
A synthesis of the bioactive indolocarbazole alkaloid K-252c (staurosporinone) via a sequential C–H functionalisation strategy is reported. The route exploits direct functionalisation …
Number of citations: 51 pubs.rsc.org
CR HAUSER, DNVAN EENAM - The Journal of Organic …, 1958 - ACS Publications
2,3,4,6-TetramethylbenzyltrimethyIammonium Ions Page 1 june 1958 REARRANGEMENT OF SUBSTITUTED BENZYLTRIMETHYLAMMONIÜM IONS 865 was hydrolyzed with iced …
Number of citations: 13 pubs.acs.org
T Mimoto, S Nojima, K Terashima, H Takaku… - Bioorganic & medicinal …, 2008 - Elsevier
A series of peptidomimetic human immunodeficiency virus (HIV) protease inhibitors containing substituted allophenylnorstatine (Apns: (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid) …
Number of citations: 18 www.sciencedirect.com
M Kawase, R Suzuki, K Kobayashi… - Chemistry …, 2023 - academic.oup.com
Primary amines were successfully oxidized to nitriles in water under mild reaction conditions in the presence of polystyrene (PS)-stabilized Ru (III) nanoparticles (PS-Ru (III) NPs) using …
Number of citations: 3 academic.oup.com
ET Nadres, O Daugulis - Journal of the American Chemical …, 2012 - ACS Publications
A method for five- and six-membered heterocycle formation by palladium-catalyzed C–H/N–H coupling is presented. The method employs a picolinamide directing group, PhI(OAc) 2 …
Number of citations: 428 pubs.acs.org
D Wang, E Mejía - ChemistrySelect, 2017 - Wiley Online Library
Carbon materials have emerged in recent years as alternative metal‐free catalysts for various reactions. Pyrolysis of polyhedral oligomeric silsesquioxane (POSS)‐based hybrid porous …
T Mimoto, R Kato, H Takaku, S Nojima… - Journal of medicinal …, 1999 - ACS Publications
We designed and synthesized a new class of peptidomimetic human immunodeficiency virus (HIV) protease inhibitors containing a unique unnatural amino acid, allophenylnorstatine […
Number of citations: 105 pubs.acs.org

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